molecular formula C30H55ClN6O5 B8205943 (S)-2-((S)-3-(1H-Imidazol-5-yl)-2-(2-palmitamidoacetamido)propanamido)-6-aminohexanoic acid hydrochloride

(S)-2-((S)-3-(1H-Imidazol-5-yl)-2-(2-palmitamidoacetamido)propanamido)-6-aminohexanoic acid hydrochloride

Cat. No.: B8205943
M. Wt: 615.2 g/mol
InChI Key: RJUJGVVVAOCMKF-CCQIZPNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyl Tripeptide-1 (hydrochloride): is a synthetic peptide composed of three amino acids: glycine, histidine, and lysine, linked to a palmitoyl group. This compound is widely used in the cosmetic industry for its anti-aging properties. It is known to stimulate collagen production, thereby improving skin elasticity and reducing wrinkles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Palmitoyl Tripeptide-1 involves several steps:

    Synthesis of Pal-Gly-OH: This step involves the coupling of palmitic acid with glycine.

    Synthesis of Pal-Gly-His-OH: The glycine derivative is then coupled with histidine.

    Synthesis of Pal-Gly-His-(Cbz)Lys-OH: The histidine derivative is further coupled with lysine, protected by a carbobenzoxy (Cbz) group.

    Final Deprotection and Purification: The Cbz group is removed, and the final product is purified and dried under vacuum.

Industrial Production Methods: The industrial production of Palmitoyl Tripeptide-1 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Palmitoyl Tripeptide-1 undergoes several types of chemical reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Palmitoyl Tripeptide-1 is used in the study of peptide synthesis and modification. It serves as a model compound for understanding peptide behavior and interactions .

Biology: In biological research, this compound is used to study cell signaling pathways, particularly those involved in collagen synthesis and skin regeneration .

Medicine: Palmitoyl Tripeptide-1 is explored for its potential in wound healing and tissue regeneration. Its ability to stimulate collagen production makes it a candidate for therapeutic applications .

Industry: The cosmetic industry extensively uses Palmitoyl Tripeptide-1 in anti-aging products. It is a key ingredient in formulations aimed at reducing wrinkles and improving skin elasticity .

Mechanism of Action

Palmitoyl Tripeptide-1 exerts its effects by mimicking the natural signaling molecules in the skin. It binds to specific receptors on fibroblasts, stimulating the production of collagen and glycosaminoglycans. This leads to improved skin structure and reduced signs of aging .

Comparison with Similar Compounds

Uniqueness: Palmitoyl Tripeptide-1 is unique due to its specific amino acid sequence and the presence of the palmitoyl group, which enhances its lipophilicity and skin penetration. This makes it particularly effective in stimulating collagen production and improving skin elasticity .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54N6O5.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31;/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41);1H/t25-,26-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUJGVVVAOCMKF-CCQIZPNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H55ClN6O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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